4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Properties
CAS No. |
170436-02-9 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
InChI Key |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC1)O |
Synonyms |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 influences solubility and steric interactions. For example:
- Benzyl (Compound 32) : Enhances lipophilicity, contributing to antiestrogenic activity .
- 4-Methoxyphenyl (Compound 38) : Introduces electron-donating groups, which may modulate receptor binding .
- 2-Methoxyethyl (Compound 505079-42-5) : Improves aqueous solubility due to polar side chains .
In contrast, this compound lacks a substituent at position 1 in the described structures, suggesting simpler synthetic accessibility but reduced tunability for target-specific interactions.
Substituent Variations at Position 4
The acetyl group at position 4 in the target compound distinguishes it from analogs with bulkier aroyl groups:
- 3,4-Dimethylphenyl (Compound 32) : Enhances hydrophobic interactions in antiestrogenic assays .
- 2-Furoyl (Compound 505079-42-5) : Incorporates a heteroaromatic moiety, which may influence hydrogen bonding .
The acetyl group in the target compound offers intermediate steric and electronic effects, balancing reactivity and stability.
Substituent Variations at Position 5
Position 5 substituents modulate steric and electronic profiles:
- Phenyl (Compound 32) : Common in antiestrogenic derivatives, optimizing π-π stacking .
- 3-Methoxyphenyl (Compound 36) : Introduces methoxy groups for enhanced membrane permeability .
- 4-Hydroxyphenyl (Compound 505079-42-5) : Provides hydrogen-bonding sites for enzyme inhibition .
The absence of a substituent at position 5 in the target compound may limit its bioactivity compared to these analogs.
Data Tables
Table 1: Structural Comparison of Pyrrolone Derivatives
Q & A
Q. What are the standard synthetic routes for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. Key steps involve:
- Cyclization : Using precursors like substituted pyrrolidinones or β-keto esters under acidic or basic conditions .
- Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride in polar aprotic solvents (e.g., DMF or DCM) .
- Optimization : Reaction temperature (often 60–100°C), solvent choice (e.g., DMSO for solubility), and catalysts (e.g., NaH for deprotonation) are critical for yield enhancement .
- Purity Control : Recrystallization from methanol or ethanol is commonly used to isolate high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : and NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy and acetyl groups) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups like C=O (1650–1750 cm) and O-H (broad peak ~3200 cm) .
- X-ray Crystallography : For absolute stereochemical determination, though this requires high-quality single crystals .
Q. How can researchers ensure reproducibility in synthesis protocols?
- Detailed Reaction Logs : Document exact molar ratios, solvent volumes, and temperature gradients.
- By-Product Analysis : Use TLC or HPLC to monitor reaction progress and identify impurities .
- Cross-Validation : Compare spectral data (e.g., NMR shifts) with literature values from peer-reviewed studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Functional Group Modifications : Replace the acetyl group with other acyl chains (e.g., benzoyl) to assess impact on biological targets .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like kinases or proteases .
- In Vitro Assays : Measure IC values against cancer cell lines or microbial models to correlate substituents with activity .
Q. What strategies resolve contradictions in spectral or crystallographic data across studies?
- Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to reconcile bond-length discrepancies .
- Solvent Effects Analysis : Re-record NMR in deuterated DMSO vs. CDCl to assess hydrogen-bonding variations .
- Error Margins : Report statistical confidence intervals for melting points or optical rotations to address reproducibility issues .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Flow Chemistry : Implement continuous flow reactors to reduce side reactions and improve heat management .
- Solvent Optimization : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .
Q. What computational methods predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
